N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like our compound of interest, holds significant importance in medicinal chemistry. Notably, this substructure plays a central role in the design of successful drugs such as Atorvastatin (a cholesterol-lowering agent) and Sunitinib (a tyrosine kinase inhibitor used in cancer treatment) . Researchers explore the potential of this compound as a scaffold for novel drug candidates.
Antimalarial Agents
Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have demonstrated antimalarial activity . Investigating their mechanism of action and optimizing their efficacy could lead to new antimalarial agents.
HIV-1 Protease Inhibitors
Similarly, pyrrolin-4-ones (such as our compound) exhibit HIV-1 protease inhibitory activity . Researchers study their binding interactions with the protease enzyme and explore modifications to enhance potency.
Organic Synthesis
The cyclization reactions of similarly functionalized enamines, like the one leading to our compound, are of interest in organic synthesis . Understanding the preferred cyclization pathways and optimizing synthetic procedures contributes to efficient and scalable production.
Bioactive Compounds
Exploring the biological activities of pyrrolin-4-ones, especially those with carbamoyl, acyl, or alkoxycarbonyl substituents, remains an active area of research . Researchers investigate their potential as bioactive agents beyond antimalarial and HIV-1 protease inhibition.
Synthetic Methodology
The oxidative cyclization of β-enaminones, one-pot variants, and other approaches to pyrrolin-4-one synthesis are studied . Researchers aim to develop efficient and sustainable methods for accessing these valuable compounds.
properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10(2)22(19,20)16-11-6-7-13-12(8-11)17(5)14(18)15(3,4)9-21-13/h6-8,10,16H,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYGEFBYHQOKPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide |
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